molecular formula C11H14N2O2 B1351087 2-Piperidinonicotinic acid CAS No. 78253-61-9

2-Piperidinonicotinic acid

Cat. No. B1351087
CAS RN: 78253-61-9
M. Wt: 206.24 g/mol
InChI Key: YNZJJMDTAFCBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinonicotinic acid is a biochemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24123. It is used for research purposes1.



Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis4. A specific synthesis method for 2-chloronicotinic acid, which could potentially be modified for 2-Piperidinonicotinic acid, involves the use of acetyl pyruvic molybdenum as a catalyst and oxidizer5.



Molecular Structure Analysis

The molecular structure of 2-Piperidinonicotinic acid consists of a piperidine ring attached to a nicotinic acid molecule671.



Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones8. Acid-base reactions in aqueous solutions are also important in chemical and biological systems9.



Physical And Chemical Properties Analysis

While specific physical and chemical properties of 2-Piperidinonicotinic acid are not available in the search results, it’s known that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change12.


Scientific Research Applications

Antimycobacterial Applications

2-Piperidinonicotinic acid and its derivatives have been explored for their potential in treating mycobacterial infections. For instance, spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides from isatin and alpha-amino acids, showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar et al., 2008).

Cancer Research

In the field of oncology, derivatives of 2-piperidinonicotinic acid have shown potential as cancer therapeutics. AMG 232, a piperidinone inhibitor of the MDM2-p53 interaction, is a notable example that has reached clinical trials for cancer treatment (Sun et al., 2014).

Neuroprotection

Compounds combining quercetin and piperine, a derivative of 2-piperidinonicotinic acid, have demonstrated neuroprotective effects against neurotoxin-induced damage, relevant to conditions like Parkinson's disease (Singh et al., 2017).

Anticonvulsant Activity

Derivatives of 2-piperidinonicotinic acid have been synthesized and evaluated for anticonvulsant activity, showing potential for use in treating seizure disorders (Hinko et al., 1996).

Anti-Inflammatory Applications

In the realm of anti-inflammatory treatments, novel benzimidazole piperidine and phenoxy pyridine derivatives of 2-piperidinonicotinic acid have shown promising results, potentially offering safer profiles for inflammatory therapies (Burayk et al., 2022).

Safety And Hazards

Future Directions

While specific future directions for 2-Piperidinonicotinic acid were not found in the search results, research in the field of piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications14151617.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJJMDTAFCBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383310
Record name 2-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinonicotinic acid

CAS RN

78253-61-9
Record name 2-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.